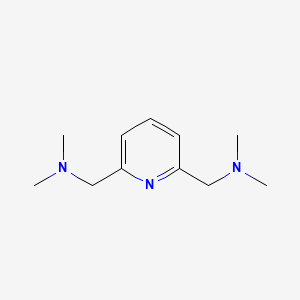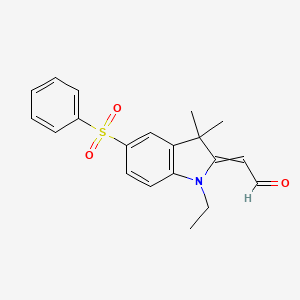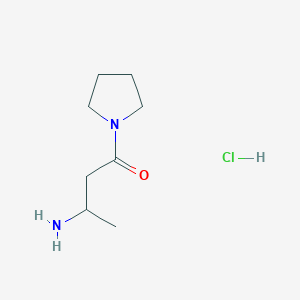
4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxy-N-(3-methoxyphenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxy-N-(3-methoxyphenyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The industrial production of this compound may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxy-N-(3-methoxyphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its binding to specific molecular targets, such as the TGF-beta type I receptor (ALK5). By inhibiting this receptor, the compound can modulate various cellular pathways, leading to effects such as reduced cell proliferation and migration . This makes it a promising candidate for therapeutic applications in diseases like cancer.
Comparación Con Compuestos Similares
Similar compounds include other pyridin-2-amine derivatives and pyrimidine-based inhibitors. For example:
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives: These compounds also exhibit inhibitory effects on specific enzymes and have been studied for their antitumor activities.
2-Aminopyrimidine Derivatives: These compounds have shown antitrypanosomal and antiplasmodial activities.
The uniqueness of 4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxy-N-(3-methoxyphenyl)pyridin-2-amine lies in its specific structure, which allows for selective inhibition of certain molecular targets, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C24H22N4O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4-(5,6-dimethyl-2-pyridin-2-ylpyridin-3-yl)oxy-N-(3-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C24H22N4O2/c1-16-13-22(24(27-17(16)2)21-9-4-5-11-25-21)30-20-10-12-26-23(15-20)28-18-7-6-8-19(14-18)29-3/h4-15H,1-3H3,(H,26,28) |
Clave InChI |
JJXWWXLOMVDRLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1C)C2=CC=CC=N2)OC3=CC(=NC=C3)NC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
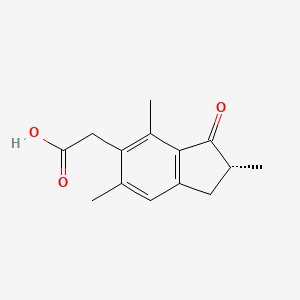

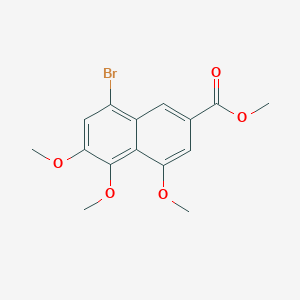
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
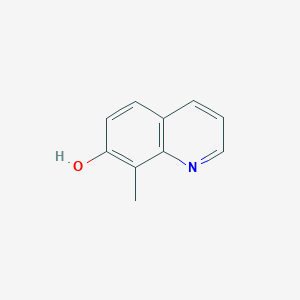
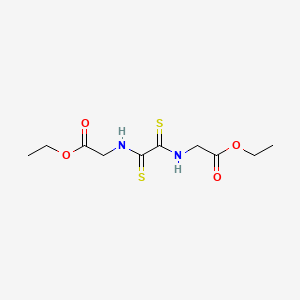

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

